Regiochemical Differentiation: 3-Carboxylic Acid Position vs. 5-Carboxylic Acid Regioisomer in Anti-Tuberculosis Pharmacophore Validation
The 3-carboxylic acid position on the isoxazole ring is a validated pharmacophoric requirement for anti-TB activity, directly differentiating 5-(2-chlorophenyl)isoxazole-3-carboxylic acid from its regioisomer 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid (CAS 338982-12-0, m.p. 157–159°C) [1]. In systematic SAR studies of isoxazole-3-carboxylic acid esters against Mycobacterium tuberculosis H37Rv, compounds bearing the carboxy/ester moiety at the C3 position exhibited submicromolar in vitro activity comparable to first-line anti-TB drugs, with MIC values as low as 0.12 μg/mL for optimized 5-phenyl-3-isoxazolecarboxylic acid ester–chalcone hybrids [1][2]. By contrast, the 5-carboxylic acid regioisomer series (3-phenyl-4,5-dihydroisoxazole-5-carboxamides) represents a structurally and pharmacophorically distinct chemotype requiring independent SAR optimization [3]. This positional specificity means the 3-COOH regioisomer cannot be interchanged with the 5-COOH analog without fundamental alteration of the pharmacophore geometry.
| Evidence Dimension | Anti-Mycobacterium tuberculosis H37Rv in vitro potency (MIC) |
|---|---|
| Target Compound Data | 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid: building block for the 3-COOH ester pharmacophore class; class-level MIC range for optimized 5-phenyl-3-isoxazolecarboxylic acid ester derivatives = 0.12–16 μg/mL against Mtb H37Rv |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid (CAS 338982-12-0, regioisomer, m.p. 157–159°C): belongs to the 5-COOH regioisomer series, which requires distinct SAR optimization and does not share the validated 3-COOH anti-TB pharmacophore |
| Quantified Difference | The 3-COOH position is a critical pharmacophoric requirement for the anti-TB activity of this chemotype; the 5-COOH regioisomer constitutes a fundamentally different pharmacophore geometry. Regioisomers are not functionally interchangeable. |
| Conditions | In vitro activity against replicating Mycobacterium tuberculosis H37Rv (broth microdilution assay); SAR derived from 5-phenyl-3-isoxazolecarboxylic acid ester series [1][2] |
Why This Matters
For anti-TB drug discovery programs building on the validated isoxazole-3-carboxylic acid pharmacophore, procuring the 3-COOH regioisomer (CAS 334017-34-4) is mandatory—the 5-COOH regioisomer (CAS 338982-12-0) represents an entirely different pharmacophoric starting point and cannot serve as a drop-in replacement.
- [1] Lilienkampf A, Pieroni M, Wan B, Wang Y, Franzblau SG, Kozikowski AP. Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Curr Top Med Chem. 2012;12(6):735-752. doi:10.2174/156802612799984544. PMID: 22283815. View Source
- [2] Sahoo SK, Rani B, Gaikwad NB, Ahmad MN, Kaul G, Shukla M, Nanduri S, Dasgupta A, Chopra S, Yaddanapudi VM. Synthesis and structure-activity relationship of new chalcone linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters potentially active against drug resistant Mycobacterium tuberculosis. Eur J Med Chem. 2021;222:113580. doi:10.1016/j.ejmech.2021.113580. MIC range 0.12–16 μg/mL against Mtb H37Rv. View Source
- [3] Design, synthesis, in vitro and in silico evaluation of new 3-phenyl-4,5-dihydroisoxazole-5-carboxamides active against drug-resistant Mycobacterium tuberculosis. Eur J Med Chem. 2020. 3-phenyl-4,5-dihydroisoxazole-5-carboxamide series represents a distinct 5-carboxamide pharmacophore. View Source
